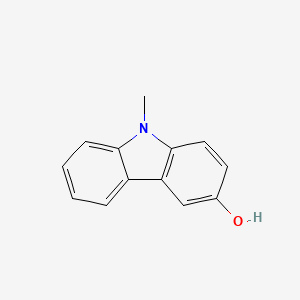

9-Methyl-9H-carbazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

9-methylcarbazol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-14-12-5-3-2-4-10(12)11-8-9(15)6-7-13(11)14/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMKJAFXKKSMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200583 | |

| Record name | 9H-Carbazol-3-ol, 9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52602-27-4 | |

| Record name | 9H-Carbazol-3-ol, 9-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052602274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazol-3-ol, 9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways for 9 Methyl 9h Carbazol 3 Ol

Innovative Synthetic Routes Towards 9-Methyl-9H-carbazol-3-ol

The synthesis of this compound can be approached through various innovative routes that either build the carbazole (B46965) scaffold with the hydroxyl group already in place or introduce it onto a pre-formed carbazole ring. These methods often involve transition-metal catalysis and cascade reactions to ensure efficiency and control.

Regioselective Functionalization Strategies at the 3-Position

Achieving regioselective functionalization at the C-3 position of the carbazole nucleus is a critical step. The inherent reactivity of the carbazole ring favors electrophilic substitution at the 3 and 6 positions due to the electron-donating nature of the nitrogen atom. acs.org Modern synthetic methods, however, offer more precise control through directed C-H activation.

Transition metal-catalyzed C-H functionalization has become a powerful tool for the direct and selective introduction of functional groups, avoiding the limitations of classical electrophilic substitutions. chim.it For instance, rhodium(II) catalysts can facilitate the insertion of carbenoids into the C-H bond at the C-3 position of 9-alkyl or 9-aryl substituted carbazoles. chim.it This approach allows for the introduction of various functionalities that can be later converted to a hydroxyl group.

Another strategy involves a Brønsted acid-catalyzed cascade annulation. A notable example is the reaction between a 2-alkenyl indole (B1671886) and glyoxal, which directly constructs the 3-hydroxy-carbazole core. acs.org This method is advantageous as it is protecting-group-free and environmentally benign. acs.org

A summary of selected regioselective functionalization strategies is presented below.

| Strategy | Reagents/Catalyst | Key Features |

| Rhodium-Catalyzed C-H Insertion | Rh(II) catalyst, 1-sulfonyl-1,2,3-triazoles | Direct functionalization at C-3 of 9-substituted carbazoles. chim.it |

| Brønsted Acid-Catalyzed Annulation | L-(+)-tartaric acid, 2-alkenyl indoles, glyoxal | Protecting-group-free synthesis of the 3-hydroxy carbazole core. acs.org |

| Hydroxydeboronation | Carbazol-3-yl-boronic acid, H₂O₂ or m-CPBA | Mild conversion of a boronic acid group at C-3 to a hydroxyl group. researchgate.net |

N-Methylation Techniques for Carbazole Ring Systems

The introduction of a methyl group at the N-9 position of the carbazole ring is a common transformation that can be accomplished using various methylating agents. The choice of method often depends on the substrate's functional group tolerance and the desired reaction conditions.

Classical N-alkylation methods often employ a base to deprotonate the carbazole nitrogen, followed by reaction with a methyl halide (e.g., methyl iodide). More environmentally friendly and efficient methods have been developed. For instance, dimethyl carbonate (DMC) serves as a green methylating agent, often catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

Microwave-assisted synthesis offers a rapid and high-yield alternative for N-methylation. By adsorbing carbazole and an alkyl halide onto potassium carbonate, the reaction can proceed quickly under microwave irradiation in a solvent-free ("dry media") condition. researchgate.net

| Method | Methylating Agent | Catalyst/Conditions | Key Features |

| Classical N-Alkylation | Methyl iodide, Methyl bromide | Base (e.g., KOH, NaH) in a polar solvent (e.g., DMF, Acetone) | Well-established, versatile method. nih.gov |

| Green Methylation | Dimethyl Carbonate (DMC) | Base (e.g., DBU) in sulfolane, high temperature | Environmentally friendly, avoids toxic halides. researchgate.net |

| Microwave-Assisted Synthesis | Alkyl halides | Adsorbed on K₂CO₃, solvent-free | Rapid reaction times and high yields. researchgate.net |

Cyclization and Annulation Protocols for Carbazole Scaffold Construction

The construction of the fundamental carbazole scaffold is the cornerstone of synthesizing this compound. A multitude of cyclization and annulation strategies have been developed, ranging from classical name reactions to modern transition-metal-catalyzed processes. rsc.orgwikipedia.org

Transition Metal-Catalyzed Methods:

Palladium-catalyzed reactions are widely used. One approach involves the intramolecular C-H arylation of N-arylated o-iodoanilines. nih.gov Another powerful method is the Cadogan cyclization, which involves the reductive cyclization of 2-nitrobiphenyls using organophosphorus reagents. acs.orgresearchgate.net

Gold and other metal catalysts (e.g., Platinum, Silver) have been shown to effectively catalyze the cyclization of indole-tethered allenes to form the carbazole skeleton under mild conditions. chim.it

Annulation Reactions:

[4+2] Annulation (Diels-Alder type reactions): Intramolecular dehydro-Diels-Alder reactions of ynamides can be used to construct the carbazole ring system. researchgate.net

Cascade Annulations: These multi-step reactions proceed in a single pot to rapidly build molecular complexity. Strategies include Brønsted acid-catalyzed cascade reactions of indoles with bis-electrophiles and cascade nucleophilic addition-cyclization sequences involving pentadienyl cations. acs.orgnih.gov

These protocols offer diverse pathways to access substituted carbazoles, which can then be functionalized to yield the target molecule. rsc.orgresearchgate.net

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the mechanisms of these synthetic routes is crucial for optimizing reaction conditions and predicting outcomes. Studies often employ computational analysis and experimental probes to investigate the underlying reaction pathways.

Investigation of Transition States and Reaction Intermediates

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, provide insight into the energetics and structures of transition states and intermediates.

In the gold-catalyzed cyclization of indole-tethered allenes , the reaction is proposed to proceed through a key spirocyclic intermediate. chim.it This intermediate arises from the nucleophilic attack of the indole C-3 position onto the allene. A subsequent rearrangement leads to the formation of the carbazole structure. chim.it DFT calculations have been used to compare the reaction profiles of different catalysts (e.g., Gold vs. Platinum) and to rationalize the observed chemoselectivity of the carbocyclization process over other potential pathways. chim.itresearchgate.net

The Cadogan reaction is believed to proceed through a nitrene intermediate, which is generated from the deoxygenation of the nitro group by a phosphine (B1218219) reagent. researchgate.net This highly reactive nitrene then undergoes intramolecular insertion into a C-H bond of the adjacent aromatic ring to form the carbazole.

A diverted Bischler–Napieralski cascade reaction has been shown to produce carbazoles through a complex multistep mechanism. Isotope labeling studies using ¹³C confirmed a pathway involving significant skeletal rearrangement, proceeding through tetracyclic intermediates before arriving at the final carbazole product. acs.org

Kinetic Studies of Formation Reactions

Kinetic studies provide quantitative data on reaction rates and help to determine the rate-determining step of a reaction mechanism. For carbazole synthesis, kinetic analysis has been applied to understand reactions like the dehydro-Diels-Alder cycloaddition of ynamides. researchgate.net Such studies, combined with deuterium-labeling experiments, can support or refute proposed mechanisms, such as the involvement of a dual gold catalysis pathway in certain transformations. researchgate.net

In the context of C-H activation, kinetic isotope effect (KIE) studies are instrumental. A significant KIE suggests that the C-H bond cleavage is the rate-determining step of the reaction, providing valuable information for the design of more efficient catalysts. chim.it While specific kinetic data for the formation of this compound is not extensively documented, the principles from studies on related carbazole syntheses are directly applicable to understanding and optimizing its formation. mdpi.com

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The efficiency of synthetic routes to carbazole derivatives is profoundly influenced by the precise control of reaction parameters. Key variables that are typically optimized include the choice of catalyst and ligand, the solvent system, reaction temperature, and the nature of the base employed. bristol.ac.ukresearchgate.net Fine-tuning these elements is essential to navigate complex reaction landscapes, suppress side reactions, and ultimately achieve high yields of the desired product, this compound.

The selection of an appropriate catalyst is arguably the most critical factor in the synthesis of carbazoles via cross-coupling and C-H activation reactions. Palladium-based catalysts are extensively used, often in combination with specialized phosphine ligands that modulate the catalyst's activity and stability. wikipedia.orgnih.gov The performance of these catalytic systems is typically evaluated by screening a variety of metal precursors and ligands to identify the optimal combination for a specific transformation.

For instance, in reactions analogous to the final cyclization step for forming the carbazole nucleus, such as the Buchwald-Hartwig amination, the choice of phosphine ligand has a remarkable effect on reaction conversion and yield. researchgate.net Sterically hindered monodentate ligands like XPhos have been shown to be highly effective. researchgate.net Similarly, bidentate phosphine ligands such as BINAP and Xantphos are frequently employed to accelerate the reaction and improve yields. wikipedia.orgresearchgate.net

Beyond palladium, other transition metals like copper, rhodium, and iridium have also been utilized. organic-chemistry.orgnih.gov Copper catalysts, for example, are common in Ullmann-type C-N coupling reactions, while rhodium catalysts have been used for the synthesis of carbazoles from biaryl azides. organic-chemistry.orgnih.gov The screening process involves systematically testing these catalysts under standardized conditions to compare their efficacy.

Table 1: Representative Catalyst Performance in a Model Carbazole Synthesis Reaction Data is illustrative and based on typical findings in carbazole synthesis literature.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ | K₃PO₄ | Toluene | 110 | 65 |

| 2 | Pd(OAc)₂ (5) | BINAP | Cs₂CO₃ | Toluene | 100 | 85 |

| 3 | Pd₂(dba)₃ (2.5) | Xantphos | K₃PO₄ | Toluene | 110 | 92 |

| 4 | Pd(OAc)₂ (5) | XPhos | Cs₂CO₃ | Toluene | 100 | 91 researchgate.net |

| 5 | CuI (10) | (L)-Proline | K₂CO₃ | DMSO | 120 | 78 |

| 6 | Rh₂(OAc)₄ (2) | - | - | DCE | 70 | 75 nih.gov |

This interactive table allows for sorting based on different parameters to analyze catalyst performance.

The choice of solvent and the reaction temperature are critical parameters that significantly impact reaction rates, selectivity, and catalyst stability. Solvents are selected based on their ability to dissolve reactants and intermediates, their boiling point, and their interaction with the catalytic species. High-boiling polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and 1,4-dioxane (B91453) are commonly used in carbazole synthesis. nih.govuobaghdad.edu.iq

Temperature optimization is a delicate balance; higher temperatures can increase reaction rates but may also lead to catalyst decomposition or the formation of undesired byproducts. For example, in palladium-catalyzed tandem reactions for carbazole synthesis, temperatures around 120-180°C are often employed, particularly with microwave irradiation to reduce reaction times. organic-chemistry.org Conversely, milder conditions are sought to improve functional group tolerance. Visible light-induced methods can often be performed at room temperature, representing a significant advantage. nih.gov Optimization studies typically involve running the reaction at several different temperatures (e.g., room temperature, 60 °C, 80 °C, 110 °C) to find the optimal point for product formation. bristol.ac.uk

Table 2: Influence of Solvent and Temperature on a Model Carbazole-Forming Reaction Data is illustrative and based on typical findings in carbazole synthesis literature.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) |

| 1 | Toluene | 80 | 16 | 75 |

| 2 | Toluene | 110 | 16 | 92 |

| 3 | 1,4-Dioxane | 110 | 12 | 88 nih.gov |

| 4 | DMSO | 120 | 8 | 85 |

| 5 | DMSO | 180 (MW) | 0.4 | 90 organic-chemistry.org |

| 6 | Acetonitrile | Room Temp | 24 | 60 (photocatalytic) |

| 7 | 1,2-Dichloroethane | 70 | 12 | 75 nih.gov |

This interactive table allows for sorting to observe trends in how solvent and temperature affect reaction outcomes.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to develop more sustainable and environmentally benign processes. In the context of synthesizing this compound, these principles are applied to reduce waste, avoid hazardous materials, and improve energy efficiency.

Key green strategies in carbazole synthesis include:

Use of Greener Solvents: Replacing toxic and hazardous solvents with more environmentally friendly alternatives. For example, ionic liquids and bio-based solvents like eucalyptol (B1671775) have been explored as greener media for coupling reactions. researchgate.netnih.gov Water has also been used as a solvent for certain Ullmann-type C-N bond-forming reactions. mdpi.com

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can dramatically shorten reaction times from hours to minutes. organic-chemistry.orgorganic-chemistry.orgmdpi.com Visible-light photocatalysis is another energy-efficient approach that allows reactions to proceed at ambient temperature using light as a renewable energy source. nih.govmdpi.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Intramolecular C-H activation and annulation reactions are highly atom-economical as they form the carbazole ring without the need for pre-functionalized starting materials, generating minimal waste. nih.gov

Use of Recoverable Catalysts: Developing heterogeneous or magnetically recoverable nanocatalysts that can be easily separated from the reaction mixture and reused over multiple cycles. Palladium nanocatalysts supported on green materials like biochar have been successfully used in one-pot carbazole syntheses. organic-chemistry.orgorganic-chemistry.org

Safer Reagents and Products: Utilizing less hazardous reagents, such as employing aryl sulfilimines as a safer alternative to potentially explosive azides for generating nitrene intermediates in C-H amination reactions. nih.gov Using air or molecular oxygen as the terminal oxidant in place of stoichiometric chemical oxidants is another significant green improvement, with water being the only byproduct. organic-chemistry.orgmdpi.com

The integration of these green chemistry principles not only reduces the environmental impact of synthesizing this compound but also often leads to more efficient and cost-effective manufacturing processes. rsc.org

Sophisticated Spectroscopic and Structural Analysis of 9 Methyl 9h Carbazol 3 Ol

In-depth Spectroscopic Techniques for Electronic Structure Probing

Spectroscopic analysis provides a profound understanding of the molecular and electronic structure of 9-Methyl-9H-carbazol-3-ol. Techniques ranging from UV-Visible absorption to nuclear magnetic resonance are employed to probe its electronic transitions, excited states, functional group characteristics, and conformational details.

The electronic absorption spectrum of carbazole (B46965) derivatives is characterized by distinct transitions within the aromatic system. For the parent compound, 9-methyl-9H-carbazole, an intense absorption peak attributed to a local π–π* transition on the carbazole group is observed around 293 nm. nih.gov The introduction of a hydroxyl group at the 3-position in this compound is expected to modulate these electronic transitions. Generally, carbazole-based compounds can exhibit less intense intramolecular charge transfer (ICT) peaks, often located in the UV region between 340 and 360 nm. researchgate.net The hydroxyl group, being an electron-donating substituent, can influence the energy of the molecular orbitals, potentially causing a bathochromic (red) shift in the absorption bands compared to the unsubstituted 9-methyl-9H-carbazole.

Table 1: UV-Visible Absorption Data for 9-Methyl-9H-carbazole and Related Compounds

| Compound | Absorption Maximum (λ_abs) | Transition Type | Reference |

|---|---|---|---|

| 9-Methyl-9H-carbazole | ~293 nm | π–π* | nih.gov |

Luminescence spectroscopy offers critical insights into the excited state properties of this compound. The parent structure, 9-methyl-9H-carbazole, displays a characteristic phosphorescent trace in the region of 420 to 480 nm when measured in a tetrahydrofuran (B95107) (THF) solution at 77 K. nih.gov Carbazole and its derivatives are well-known for their phosphorescence, which typically appears in the 400-540 nm range. researchgate.net The emission from this compound would arise from the decay of its lowest triplet excited state (T₁) to the singlet ground state (S₀). The presence of the hydroxyl group may alter the energy of this triplet state and the rate of intersystem crossing, thereby influencing the precise wavelength and intensity of the phosphorescence.

Table 2: Photophysical Emission Data for Carbazole Derivatives

| Compound | Emission Type | Wavelength Range (λ_em) | Conditions | Reference |

|---|---|---|---|---|

| 9-Methyl-9H-carbazole | Phosphorescence | 420 - 480 nm | THF at 77 K | nih.gov |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups and probing the vibrational modes within the this compound molecule. The FT-IR spectrum of the parent 9-methyl-9H-carbazole is available from the NIST database. nist.gov For this compound, the spectrum would be dominated by several key vibrations. A broad absorption band corresponding to the O-H stretching of the hydroxyl group is expected, typically in the region of 3200-3600 cm⁻¹. The C-O stretching vibration associated with the phenolic hydroxyl group would also be present. Additionally, the spectrum would feature bands corresponding to the aromatic C-H stretching, C=C ring stretching of the carbazole core, and vibrations of the N-methyl group. In related carbazole derivatives, bands for C=O and P=O functions have been observed around 1650 cm⁻¹ and 1250 cm⁻¹, respectively, providing a reference for interpreting complex spectra. mdpi.com

Table 3: Predicted Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Hydroxyl (-OH) | 3200 - 3600 | O-H Stretch |

| Aromatic C-H | 3000 - 3100 | C-H Stretch |

| Methyl (-CH₃) | 2850 - 2960 | C-H Stretch |

| Aromatic Ring | 1450 - 1600 | C=C Stretch |

| Phenolic C-O | 1200 - 1260 | C-O Stretch |

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of each proton and carbon atom in the this compound structure. In the ¹H NMR spectrum, distinct signals are expected for the methyl protons, the phenolic hydroxyl proton, and the aromatic protons. The methyl protons (-CH₃) at the N-9 position would likely appear as a sharp singlet. The hydroxyl proton (-OH) signal's position can be variable and is sensitive to solvent and concentration. The aromatic protons on the carbazole rings would resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their coupling patterns revealing their positions relative to one another. The delocalization of π-electrons from the carbazole ring can cause slight shielding effects on adjacent protons. mdpi.com

The ¹³C NMR spectrum would complement this information, showing a distinct signal for the methyl carbon, and a series of signals in the aromatic region for the twelve carbons of the carbazole core. The carbon atom bonded to the hydroxyl group (C-3) would be significantly shifted downfield due to the electronegativity of the oxygen atom.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| N-CH₃ | ~3.9 | ~29 | Singlet signal in ¹H NMR. |

| Ar-H | 7.0 - 8.5 | 105 - 145 | Complex multiplet signals in ¹H NMR. |

| C-OH | Variable (e.g., ~5.3) | ~152 | Signal in ¹H NMR can be broad and exchangeable. |

Crystallographic Investigations of this compound (if applicable for research, not identification)

While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, extensive research on closely related derivatives allows for a detailed inference of its solid-state molecular geometry and packing.

The crystal structure of (4,9-Dimethyl-9H-carbazol-3-yl)methanol, a structurally analogous compound, provides significant insight. nih.govresearchgate.net This related molecule crystallizes in a monoclinic system with the space group P2/n. researchgate.net Studies on this and other carbazole derivatives consistently show that the fused carbazole ring system is nearly planar. nih.govresearchgate.netnih.gov For instance, in one derivative, the maximum deviation from planarity for the carbazole system was only 0.041 Å. nih.gov

A crucial feature in the crystal packing of hydroxylated carbazoles is hydrogen bonding. In the crystal of (4,9-Dimethyl-9H-carbazol-3-yl)methanol, O—H···O hydrogen bonds link adjacent molecules, forming zigzag chains that propagate through the crystal lattice. nih.govresearchgate.net It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding via its hydroxyl group, which would be a dominant force in its crystal packing. Furthermore, weak C—H···π interactions are commonly observed, linking molecular chains and contributing to the formation of two- or three-dimensional networks. nih.govresearchgate.netnih.gov

Table 5: Crystallographic Data for the Related Compound (4,9-Dimethyl-9H-carbazol-3-yl)methanol

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2/n | researchgate.net |

| a (Å) | 14.4728 (4) | researchgate.net |

| b (Å) | 5.4554 (3) | researchgate.net |

| c (Å) | 15.0906 (4) | researchgate.net |

| β (°) | 95.453 (4) | researchgate.net |

| Volume (ų) | 1186.08 (8) | researchgate.net |

| Z (molecules/cell) | 4 | researchgate.net |

Intermolecular Interactions and Crystal Packing Motifs

Key intermolecular forces expected to be present in the crystal lattice include:

Hydrogen Bonding: The hydroxyl group at the C3 position is a potent hydrogen bond donor, while the nitrogen atom of the carbazole ring can act as a hydrogen bond acceptor. This facilitates the formation of strong O-H···N or O-H···O hydrogen bonds, which are often the primary organizing force in the crystal structures of hydroxylated carbazoles. These interactions can link molecules into distinct motifs such as chains or dimers.

π–π Stacking: The planar carbazole ring system allows for significant π–π stacking interactions between adjacent molecules. These interactions, where the electron-rich aromatic rings overlap, are a common feature in the crystal packing of carbazoles and contribute significantly to the stability of the crystalline solid. In related derivatives, centroid-centroid distances of approximately 3.7 to 3.9 Å are observed for these interactions. osaka-kyoiku.ac.jp

C–H···π Interactions: The hydrogen atoms on the carbazole core and the methyl group can interact with the π-electron clouds of adjacent aromatic rings. These weak hydrogen bonds are frequently observed in carbazole structures, contributing to the formation of complex three-dimensional networks. nih.gov

Van der Waals Forces: These non-specific interactions are also significant in determining the final packing arrangement, particularly in the absence of stronger directional forces. researchgate.net

Studies on analogous compounds reveal common packing motifs. For instance, some carbazole derivatives form centrosymmetric dimers through hydrogen bonds, which are then linked into chains by weaker π–π interactions. osaka-kyoiku.ac.jp In other cases, C–H···O hydrogen bonds can link molecules into one-dimensional chains or more complex three-dimensional networks. nih.gov The interplay of these different interactions ultimately determines the specific polymorphic form adopted by the compound.

| Interaction Type | Potential Groups Involved | Common Resulting Motif |

| Hydrogen Bonding | -OH group (donor), N atom (acceptor) | Chains, Dimers |

| π–π Stacking | Carbazole aromatic rings | 1D Chains, Columns |

| C–H···π Interactions | Aromatic C-H, Methyl C-H, Aromatic rings | 3D Networks |

| Van der Waals Forces | Entire molecule | Overall crystal packing |

Conformational Analysis and Intramolecular Interactions

The conformation of this compound is primarily defined by the geometry of its tricyclic core and the orientation of its substituent groups.

Hydrogen Bonding Networks Involving the Hydroxyl Group

The hydroxyl (-OH) group is the most chemically active site for forming hydrogen bonds. Its presence is a dominant factor in the molecular conformation and crystal packing. The -OH group can participate in both intermolecular and, if a suitable acceptor is nearby, intramolecular hydrogen bonds.

In the case of this compound, the hydroxyl group is well-positioned to form strong intermolecular hydrogen bonds. Analysis of similar structures, such as 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, shows the formation of robust O—H⋯O hydrogen bonds that define the primary crystal structure. In other related compounds, the hydroxyl group is known to facilitate the formation of bifurcated O—H⋯O interactions, linking molecules into stable chains. The high melting point of many hydroxylated carbazoles is often attributed to the strength of these extensive hydrogen-bonding networks.

While less likely in this specific isomer due to the distance, intramolecular hydrogen bonds can occur in carbazole derivatives when donor and acceptor groups are in close proximity, often leading to the formation of stable five- or six-membered rings. For example, in derivatives with adjacent hydroxyl and carbonyl groups, a strong intramolecular O—H⋯O bond is typically observed.

Steric Hindrance and Planarity of the Carbazole Core

The carbazole ring system is known to be essentially planar. nih.govpreprints.org X-ray crystallographic studies of numerous carbazole derivatives confirm that the tricyclic core deviates only slightly from a flat conformation. researchgate.netpreprints.org For example, in one study of a related compound, the mean deviation from planarity of the carbazole ring system was found to be just 0.0138 Å. researchgate.net

Electronic Structure and Photophysical Properties Research of 9 Methyl 9h Carbazol 3 Ol

Computational Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for understanding the electronic structure of carbazole (B46965) derivatives like 9-Methyl-9H-carbazol-3-ol. These theoretical studies are crucial for predicting the material's behavior in electronic devices. The core of this analysis lies in the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are central to determining a molecule's electronic properties. For this compound, the HOMO is typically localized on the electron-rich carbazole ring system, which acts as the electron donor. The presence of the hydroxyl (-OH) group at the 3-position and the methyl (-CH₃) group at the N9-position further influences the electron density and energy of the HOMO level. Conversely, the LUMO is distributed over the aromatic system, representing the electron-accepting region.

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter. It dictates the energy required to excite an electron from the ground state to the first excited state and is directly related to the material's optical and electronic properties. Arylation at the 9-position of carbazoles is known to lower the HOMO level, which can help in tuning the band gap when combined with suitable acceptor groups. nankai.edu.cn For carbazole-based donor-acceptor-donor compounds, the HOMO-LUMO gap can be selectively tuned, which is a key strategy in designing materials for specific applications. nankai.edu.cn Computational studies on related carbazole oligomers have shown calculated HOMO energies in the range of -5.72 eV to -5.92 eV and LUMO energies from -2.98 eV to -3.57 eV, resulting in a low band gap of approximately 2.29 eV. mdpi.com

Table 1: Representative Frontier Orbital Energies for Carbazole-Based Systems

| Compound Family | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical Band Gap (eV) | Reference |

|---|---|---|---|---|

| Carbazole-Thiophene Oligomers | -5.72 to -5.92 | -2.98 to -3.57 | ~2.29 | mdpi.com |

| Carbazole-based Polymers | ~ -5.30 | ~ -3.52 | ~ 1.78 | mdpi.comwhiterose.ac.uk |

Note: These values are for structurally related compounds and provide an estimated range for this compound. Specific values for the target compound require dedicated computational analysis.

Detailed Investigation of Absorption and Emission Spectra Characteristics

The photophysical properties of this compound are defined by its absorption and emission spectra. The UV-visible absorption spectrum arises from electronic transitions from the ground state to various excited states, primarily through π→π* and n→π* transitions. mdpi.com The carbazole moiety provides the extensive π-conjugated system responsible for strong absorption in the UV region. For the parent compound, 9-methyl-9H-carbazole, absorption spectra have been well-documented. nist.gov

Fluorescence emission occurs when the molecule relaxes from the lowest singlet excited state (S₁) back to the ground state (S₀). Carbazole derivatives are renowned for their strong fluorescence, making them valuable as organic luminophores. researchgate.net The emission spectrum is typically a mirror image of the absorption band corresponding to the S₀ → S₁ transition. The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift. Studies on highly substituted pyrido-carbazole chromophores show that these dyes are highly fluorescent. researchgate.net

Excited State Dynamics and Relaxation Pathways

Upon photoexcitation, the molecule is promoted to a singlet excited state (Sₙ). From here, it undergoes a series of rapid, non-radiative relaxation processes. It quickly relaxes to the lowest vibrational level of the first singlet excited state (S₁) through internal conversion. From the S₁ state, the molecule can return to the ground state (S₀) via two primary pathways:

Fluorescence: A radiative decay process where a photon is emitted.

Non-radiative decay: The energy is dissipated as heat through vibrational relaxation.

Another critical pathway is intersystem crossing (ISC) , a non-radiative transition from a singlet excited state (S₁) to a triplet excited state (T₁). This process is fundamental in understanding phenomena like phosphorescence and two-step absorption processes. In some carbazole-phthalocyanine hybrids, a two-step two-photon absorption process, which relies on efficient population of triplet states, has been identified as the main absorption mechanism under certain conditions. mdpi.com The dynamics of these excited states, including their lifetimes and the efficiency of competing pathways, are crucial for applications in organic light-emitting diodes (OLEDs) and sensors.

Quantum Yield and Fluorescence Lifetime Measurements

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf) . It is defined as the ratio of the number of photons emitted to the number of photons absorbed. arxiv.org A high quantum yield is desirable for applications requiring bright emission, such as in OLEDs and fluorescent probes. Carbazole derivatives often exhibit high quantum yields. For example, some push-pull carbazole dyes show quantum yields ranging from 0.27 to 0.65 in solution. researchgate.net However, factors like molecular aggregation can lead to fluorescence quenching, significantly reducing the quantum yield in the solid state. ub.edu

The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. arxiv.org It is an intrinsic property of a fluorophore and is sensitive to the molecular environment. For some carbazole-based dyes, lifetimes are typically in the range of 7-9 nanoseconds. researchgate.net Both quantum yield and lifetime are critical parameters for characterizing the performance of fluorescent materials.

Table 2: Typical Photophysical Properties of Carbazole Derivatives

| Property | Typical Value Range | Influencing Factors | Reference |

|---|---|---|---|

| Fluorescence Quantum Yield (Φf) | 0.20 - 0.80 (in solution) | Solvent, Molecular Structure, Aggregation | researchgate.netub.edu |

| Fluorescence Lifetime (τf) | 2 - 10 ns | Molecular Environment (pH, quenching agents) | researchgate.netarxiv.org |

Charge Transfer Characteristics and Electronic Coupling

The structure of this compound, featuring an electron-donating carbazole core with a hydroxyl substituent, facilitates intramolecular charge transfer (ICT). Upon excitation, electron density can shift from the donor part of the molecule (the carbazole ring and hydroxyl group) to the acceptor part (the π-system). This ICT character is fundamental to the photophysical properties of many carbazole derivatives. researchgate.net

Carbazole derivatives are widely recognized for their excellent charge transport properties, particularly as hole transport materials in organic electronic devices. The ability of the molecule to facilitate the movement of positive charge (holes) is a direct consequence of its electronic structure and the effective electronic coupling between adjacent molecules in a solid film. The overlap of the HOMO orbitals between neighboring molecules allows for efficient charge hopping. The design of molecules with strong intermolecular electronic coupling is a key goal in materials science for improving device efficiency.

Solvatochromic Effects on Photophysical Behavior and Polarity Response

Solvatochromism is the phenomenon where the color of a substance, and thus its absorption and emission spectra, changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states, which is often the case for compounds with intramolecular charge transfer character.

For this compound, the presence of the hydroxyl group makes it sensitive to the polarity of its environment. In polar solvents, the excited state, which typically has a larger dipole moment than the ground state, is stabilized to a greater extent. This leads to a red-shift (a shift to longer wavelengths) in the emission spectrum, resulting in an increased Stokes shift. Studies on related carbazole-based dyes have confirmed that an increase in solvent polarity leads to a notable increase in the Stokes shift, which is a hallmark of ICT. researchgate.net This sensitivity to solvent polarity can be exploited in the design of chemical sensors.

Multiphoton Absorption Cross-Section Studies

Multiphoton absorption is a non-linear optical process where a molecule simultaneously absorbs two or more photons to transition to an excited state. Two-photon absorption (TPA) is the most common of these processes. It requires a high photon flux, typically achieved with pulsed lasers. aps.org

Electrochemical Behavior and Redox Properties of 9 Methyl 9h Carbazol 3 Ol

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is the primary technique used to probe the redox properties of 9-Methyl-9H-carbazol-3-ol. By measuring the current that develops in an electrochemical cell as the potential is varied, CV provides data on the oxidation and reduction potentials. bohrium.com

The electrochemical oxidation of carbazole (B46965) and its derivatives typically involves the formation of a radical cation. researchgate.netresearchgate.net For instance, 9H-carbazole shows an oxidation peak at approximately +1.06 V versus a saturated calomel (B162337) electrode (SCE), which corresponds to the monomer's transformation into a radical cation. researchgate.net N-substituted carbazoles, such as 9-methylcarbazole (B75041), also exhibit an oxidation peak in a similar range, between +1.0 and +1.1 V vs. SCE. researchgate.net

The introduction of substituents significantly tunes the redox properties of the carbazole core. nsf.govnih.gov While specific CV data for this compound is not detailed in the provided results, the influence of its substituents can be inferred from related structures. The methyl group at the N-9 position and the hydroxyl group at the C-3 position are both electron-donating, which is expected to lower the oxidation potential compared to unsubstituted carbazole.

Table 1: Representative Oxidation Potentials of Carbazole Derivatives

| Compound | Oxidation Potential (vs. SCE) | Key Characteristics | Source(s) |

|---|---|---|---|

| 9H-Carbazole | +1.06 V | Forms radical cation; leads to electropolymerization. | researchgate.net |

| 9-Methylcarbazole | +1.0 to +1.1 V | Forms radical cation; results in a less conductive polymer film compared to poly(9H-carbazole). | researchgate.net |

This table provides data for structurally related compounds to contextualize the expected redox behavior of this compound.

Mechanisms of Electrochemical Oxidation and Reduction

The electrochemical oxidation of carbazole derivatives like this compound generally proceeds through an initial one-electron transfer to form a radical cation. researchgate.netresearchgate.net This process is centered on the electron-rich nitrogen atom within the carbazole ring system. The stability of this newly formed radical cation is a key factor that dictates subsequent chemical reactions. nsf.gov

The oxidation mechanism can be summarized as follows:

Radical Cation Formation : The molecule undergoes a one-electron oxidation to produce a radical cation. The electron density at the nitrogen atom, influenced by the attached methyl and hydroxyl groups, determines the ease of this step.

Coupling Reactions : If not sterically hindered or substituted at reactive sites (typically the 3 and 6 positions), the radical cations can couple to form dimers or polymers. researchgate.netnsf.gov For carbazoles that are unsubstituted at the 3 and 6 positions, this dimerization can be a fast follow-up reaction to oxidation. researchgate.net

Electrochemical reduction of the carbazole ring is less common as it is an electron-rich system. However, studies on related benzo[b]carbazole-diones show that they undergo two distinct one-electron reduction steps, first forming a radical anion and then a dianion hydroquinone. nih.gov The potential at which these reductions occur is sensitive to substituent effects. nih.gov

Electrochemical Stability and Polymerization Behavior

Electrochemical stability is a critical attribute for the long-term performance of materials in electronic devices. For carbazole derivatives, this stability is often evaluated by observing their behavior over multiple cyclic voltammetry scans.

Many carbazole monomers can undergo electropolymerization, where the monomer units link together to form a polymer film on the electrode surface. researchgate.netresearchgate.net This process is initiated by the electrochemical oxidation of the monomer to a radical cation. researchgate.net In the case of 9H-carbazole, repeated CV scans lead to the progressive deposition of an adherent, electroactive, and electrochromic polycarbazole film. researchgate.net

However, substitution at the N-9 position, as in this compound, alters this behavior. While 9-methylcarbazole can also form a polymer film, it is noted to be less conductive and not as electroactive as the film derived from unsubstituted carbazole. researchgate.net The steric hindrance from the N-substituent can impede the coupling reactions necessary for polymerization. researchgate.net Specifically, alkylating the nitrogen atom prevents coupling at that position and can sterically hinder coupling at other positions, which can lead to a more stable radical cation in a reversible one-electron process. researchgate.net

Influence of Molecular Structure on Redox Potentials

The molecular architecture of carbazole derivatives directly governs their redox potentials. bohrium.comnih.gov Attaching different functional groups to the carbazole core modifies its electronic structure, thereby shifting the oxidation and reduction potentials. researchgate.net

Electron-Donating Groups : The hydroxyl (-OH) and methyl (-CH₃) groups present in this compound are both considered electron-donating. These groups increase the electron density of the π-conjugated system. This enrichment of electrons makes the molecule easier to oxidize, resulting in a lower oxidation potential compared to the parent carbazole molecule. For example, a methoxy (B1213986) group, which is also electron-donating, is known to result in a stable radical cation. researchgate.net

Position of Substituents : The location of the substituents is critical. Functional groups at the 3, 6, and 9 positions have the most significant impact on the electronic properties. nih.gov In this compound, the methyl group at the N-9 position stabilizes the molecule and prevents certain polymerization pathways, while the hydroxyl group at the C-3 position directly enhances the electron-donating character of the molecule. researchgate.net

Table 2: Effect of Substitution on Carbazole Redox Properties

| Compound/Derivative Class | Substituent(s) | General Effect on Oxidation | Source(s) |

|---|---|---|---|

| 9H-Carbazole | None (H at N9) | Baseline oxidation potential. | researchgate.net |

| N-Alkylcarbazoles | Alkyl group at N9 | Leads to stable radical cations due to steric hindrance preventing some coupling reactions. | researchgate.net |

| 3,6-Disubstituted Carbazoles | Various groups at C3 and C6 | The type of substituent (electron-donating or -withdrawing) directly modulates the redox potential. | researchgate.netnsf.gov |

Reactivity, Derivatization, and Advanced Functionalization of 9 Methyl 9h Carbazol 3 Ol

Chemical Transformations of the Hydroxyl Group

The hydroxyl group at the C-3 position is a key functional handle for derivatization, allowing for the introduction of new functionalities through esterification, etherification, and oxidation.

The phenolic hydroxyl group of carbazole (B46965) derivatives can readily undergo esterification. A notable application is in the kinetic resolution of racemic mixtures of axially chiral biaryl compounds containing the carbazole moiety. In a study involving similar N-substituted 3-hydroxycarbazole biaryls, lipase-catalyzed esterification was employed to separate enantiomers with high selectivity. beilstein-journals.org This enzymatic process highlights the accessibility of the hydroxyl group for acylation, a reaction that can be synthetically valuable for creating prodrugs or modifying physical properties.

Etherification, such as O-silylation, has been used as a protective strategy during the synthesis of related complex carbazole derivatives. beilstein-journals.org This temporary conversion of the hydroxyl group into a silyl (B83357) ether prevents unwanted side reactions, demonstrating its utility in multi-step synthetic sequences.

Table 1: Example of Lipase-Catalyzed Kinetic Resolution via Esterification Data derived from studies on analogous N-substituted 4-(2-hydroxynaphthalen-1-yl)-9H-carbazol-3-ol systems.

| Substrate | Enzyme | Acyl Donor | Product (Ester) | Unreacted Alcohol |

| Racemic N-Benzyl-3-hydroxycarbazole biaryl | Burkholderia cepacia lipase (B570770) (PSL-C) | Vinyl acetate | (R)-acetate | (S)-alcohol |

The carbazole core, particularly when substituted with a hydroxyl group, is susceptible to oxidation. During cross-dehydrogenative coupling (CDC) reactions catalyzed by metal complexes like vanadyl acetylacetonate (B107027) (VO(acac)₂), over-oxidation of the desired product can occur, leading to decomposition and reduced yields. beilstein-journals.org This suggests that the phenolic moiety and the electron-rich aromatic system can be oxidized under certain catalytic conditions. The use of heterogeneous catalysts, such as mesoporous silica-supported oxovanadium (V-MPS4), has been shown to mitigate this issue by preventing prolonged contact between the product and the catalyst, thereby suppressing over-oxidation. beilstein-journals.org

Electrophilic and Nucleophilic Aromatic Substitution on the Carbazole Ring

The carbazole ring is highly activated towards electrophilic substitution due to the electron-donating nature of the nitrogen atom and the C-3 hydroxyl group.

The regiochemical outcome of electrophilic substitution on 9-Methyl-9H-carbazol-3-ol is governed by the combined directing effects of its substituents. The hydroxyl group is a powerful activating ortho- and para-director, while the nitrogen atom of the carbazole ring directs electrophiles to its ortho (C-1, C-8) and para (C-3, C-6) positions.

In this compound, the C-3 position is already substituted. The hydroxyl group, therefore, strongly activates the C-2 and C-4 positions (ortho) and the C-6 position (para). The nitrogen atom activates the C-1, C-6, and C-8 positions. The cumulative effect results in a high electron density at the C-4 and C-6 positions. This is confirmed experimentally in cross-dehydrogenative coupling reactions with arenols, which show high regioselectivity for substitution at the C-4 position. beilstein-journals.orgdtic.mil This specific outcome underscores the dominant directing influence of the hydroxyl group to its ortho position, which is also activated by the ring nitrogen.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Activation by -OH (at C-3) | Activation by Ring Nitrogen | Combined Effect |

| C-1 | - | Ortho | Moderately Activated |

| C-2 | Ortho | Meta | Activated |

| C-4 | Ortho | Ortho (to N in pyrrole (B145914) ring) | Strongly Activated |

| C-6 | Para | Para | Strongly Activated |

| C-8 | Meta | Ortho | Moderately Activated |

While specific studies detailing the halogenation and nitration of this compound are not prevalent, the reactivity can be predicted based on the known behavior of carbazole derivatives. nih.govrsc.org

Halogenation: The bromination of 3-hydroxyimidazoles has been achieved using bromine in acetic acid. researchgate.net A similar approach for this compound would likely lead to substitution at the most activated positions, C-4 and C-6. Depending on the stoichiometry of the halogenating agent (e.g., Br₂, N-bromosuccinimide), mono- or di-substituted products could be obtained.

Nitration: The nitration of unsubstituted carbazole often yields a mixture of 1-nitro, 3-nitro, and 3,6-dinitro derivatives. rsc.org For this compound, the powerful activating and directing effect of the C-3 hydroxyl group would likely direct nitration (using reagents like nitric acid in acetic anhydride) to the C-4 and C-6 positions. nih.gov

Cross-Coupling Reactions for Extended Conjugated Systems

This compound is a valuable building block for the synthesis of extended conjugated systems, which are of interest for functional materials. Cross-dehydrogenative coupling (CDC) provides an atom-economical method to form C-C bonds directly from C-H bonds. beilstein-journals.orgdtic.mil

Research has demonstrated that 3-hydroxycarbazoles, including the N-methyl derivative, undergo highly chemo- and regioselective CDC reactions with arenols like 2-naphthol. beilstein-journals.orgdtic.mil These reactions are catalyzed by a heterogeneous mesoporous silica-supported oxovanadium catalyst (V-MPS4) with molecular oxygen as the terminal oxidant. beilstein-journals.org The coupling occurs specifically at the C-4 position of the carbazole ring to yield C-1 symmetrical biaryl compounds. beilstein-journals.orgbeilstein-journals.orgdtic.mil This methodology allows for the construction of complex, axially chiral molecules with potential applications in materials science and catalysis.

Table 3: V-MPS4-Catalyzed Cross-Dehydrogenative Coupling of N-Substituted 3-Hydroxycarbazoles with 2-Naphthol Data adapted from Akai et al., 2021. beilstein-journals.org

| N-Substituent on 3-Hydroxycarbazole | Product | Yield |

| Methyl (-CH₃) | 4-(2-Hydroxynaphthalen-1-yl)-9-methyl-9H-carbazol-3-ol | 61% |

| Phenyl (-C₆H₅) | 4-(2-Hydroxynaphthalen-1-yl)-9-phenyl-9H-carbazol-3-ol | 72% |

| p-Tolyl (-C₆H₄-CH₃) | 4-(2-Hydroxynaphthalen-1-yl)-9-(p-tolyl)-9H-carbazol-3-ol | 59% |

| Benzyl (-CH₂C₆H₅) | 9-Benzyl-4-(2-hydroxynaphthalen-1-yl)-9H-carbazol-3-ol | 68% |

Suzuki, Heck, and Sonogashira Coupling with Carbazole Scaffolds

The hydroxyl group at the C-3 position of this compound can be converted into a triflate (OTf) group, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. Alternatively, C-H bonds at other positions on the carbazole ring can be converted to halides (e.g., Br, I) or boronic acids/esters to serve as coupling partners.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. rsc.orgscilit.com For a carbazole scaffold, a borylated carbazole can be coupled with an aryl halide, or a halogenated carbazole can be coupled with an arylboronic acid. mdpi.com For instance, a derivative like 9-hexyl-3-bromo-9H-carbazole can be coupled with a thiophene-boronic acid derivative, or conversely, (9-hexyl-9H-carbazol-3-yl)boronic acid can be reacted with a brominated aromatic core to build complex donor-acceptor molecules. mdpi.com This reaction's utility has been demonstrated in the synthesis of carbazole-containing dyes for applications in organic photovoltaics. mdpi.com

Heck Reaction: The Heck reaction forms a C-C bond between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex. masterorganicchemistry.comrsc.org A halogenated 9-Methyl-9H-carbazole derivative could be reacted with various alkenes to append vinyl groups to the carbazole core. This reaction results in the formation of a new C-C bond between the carbazole and the alkene, with the breaking of a C-X (halide) bond on the carbazole and a C-H bond on the alkene. masterorganicchemistry.com

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts. wikipedia.org It is exceptionally useful for synthesizing acetylenic carbazole derivatives. The reaction is typically conducted under mild conditions, such as at room temperature with a mild base, making it suitable for complex molecule synthesis. wikipedia.org A halogenated this compound derivative could be coupled with a terminal alkyne like trimethylsilylacetylene (B32187) to introduce an alkynyl moiety, which could then be deprotected for further functionalization. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions on Carbazole Scaffolds

| Reaction | Coupling Partners | Catalyst System | Bond Formed | Typical Application |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound + Organic Halide/Triflate | Palladium Catalyst + Base | Aryl-Aryl, Aryl-Vinyl | Synthesis of biaryls, conjugated polymers mdpi.com |

| Heck | Alkene + Organic Halide/Triflate | Palladium Catalyst + Base | Aryl-Vinyl | Alkenylation of aromatic rings masterorganicchemistry.com |

| Sonogashira | Terminal Alkyne + Organic Halide/Triflate | Palladium Catalyst + Copper Co-catalyst + Base | Aryl-Alkynyl | Synthesis of conjugated enynes wikipedia.org |

Formation of Dimeric and Polymeric Carbazole Structures

The formation of dimeric and polymeric structures from carbazole units is crucial for developing materials with enhanced electronic and photophysical properties. These larger structures can be synthesized through oxidative coupling or by leveraging the cross-coupling reactions described previously.

A direct method for dimerization is oxidative coupling. For example, treating 9-butyl-9H-carbazole with iron(III) chloride in chloroform (B151607) leads to the formation of 9,9'-dibutyl-3,3'-bicarbazole, a dimeric structure linked by a C-C bond between the C-3 positions of the two carbazole units. nih.gov This method could be applied to this compound, potentially leading to dimerization at positions ortho or para to the activating hydroxyl group (e.g., C-2 or C-4). The resulting bicarbazole molecule often possesses a planar carbazole ring system. nih.gov

Alternatively, sequential cross-coupling reactions can build dimers and oligomers with precise connectivity. For example, a Suzuki coupling reaction could link two different carbazole-boronic acid and carbazole-halide monomers to create a well-defined dimer.

Polymerization Reactions Involving this compound as a Monomer

Carbazole-containing polymers are of significant interest for their applications as photoconductive materials, organic light-emitting diodes (OLEDs), and high-potential redox materials. researchgate.netmdpi.com this compound, after appropriate functionalization, can serve as a monomer for the synthesis of such advanced polymers.

To be used as a monomer, the carbazole unit typically needs to be functionalized with a polymerizable group, such as a vinyl group, a norbornene moiety, or have reactive sites for step-growth polymerization (e.g., dihalides or diboronic acids).

For example, a carbazole-substituted norbornene comonomer, 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole (BHMCZ), has been successfully synthesized and copolymerized with ethylene (B1197577) using metallocene/MAO catalyst systems. researchgate.net This demonstrates a strategy where the carbazole unit is attached to a known polymerizable olefin. Similarly, a derivative of this compound could be functionalized with a vinyl group, for instance at the nitrogen atom, to produce a monomer like 9-vinyl-9H-carbazol-3-ol. Such monomers can undergo radical polymerization to form polymers analogous to the commercially important poly(N-vinylcarbazole) (PVK). mdpi.com The introduction of functional groups, like the hydroxyl on the C-3 position, can modify the polymer's properties, such as its oxidation potential, making it suitable for applications in high-voltage batteries. mdpi.com

Table 2: Examples of Carbazole-Based Monomers and Polymerization

| Monomer Example | Polymerization Type | Catalyst/Initiator | Resulting Polymer | Reference |

|---|---|---|---|---|

| 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole (BHMCZ) | Copolymerization with Ethylene | [Ph2C(Ind)(Cp)ZrCl2] / MAO | Ethylene-BHMCZ copolymer | researchgate.net |

| 9-vinyl-9H-carbazole-3,6-dicarbonitrile | (Proposed) Radical Polymerization | AIBN (typical) | High-potential redox polymer | mdpi.com |

| N-(vinylphenyl)carbazole (VPC) | Copolymerization with Ethylene | Constrained Geometry Catalysts (CGC) | Ethylene-VPC copolymer | researchgate.net |

Mechanistic Studies of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is key to optimizing reaction conditions and controlling product selectivity. The mechanisms for the primary cross-coupling reactions involving carbazole scaffolds are well-established.

Mechanism of Sonogashira Coupling: The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the carbazole-halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex, regenerating the copper(I) catalyst and forming an Ar-Pd-alkyne complex.

Reductive Elimination: This complex eliminates the final coupled product (Ar-alkyne), regenerating the Pd(0) catalyst which re-enters the cycle.

Copper Cycle:

The copper(I) catalyst (e.g., CuI) reacts with the terminal alkyne in the presence of a base. The base deprotonates the alkyne, which then coordinates to the copper to form the copper(I) acetylide species that participates in the transmetalation step. wikipedia.org

Mechanism of C-H Functionalization: Direct C-H functionalization of carbazoles is an increasingly important and atom-economical strategy. chim.it These reactions often proceed via an organometallic intermediate where a transition metal (like Rhodium or Palladium) coordinates to a directing group on the carbazole (often attached at the N-9 position). The metal then inserts into a nearby C-H bond (e.g., at the C-1 position), forming a metallacycle intermediate. This intermediate can then react with a coupling partner, followed by reductive elimination to yield the functionalized carbazole and regenerate the catalyst. chim.it The regioselectivity (e.g., C-1 vs. C-2 alkylation) is controlled by the directing group and the specific catalytic system used. chim.it

Theoretical and Computational Chemistry Studies of 9 Methyl 9h Carbazol 3 Ol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for investigating the electronic structure of molecules. rwth-aachen.de It offers a balance between accuracy and computational cost, making it suitable for studying medium to large organic molecules like 9-Methyl-9H-carbazol-3-ol. rwth-aachen.de DFT calculations are used to determine the ground state properties by approximating the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to provide reliable predictions of molecular geometries, vibrational modes, and electronic charge distributions.

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the lowest electronic energy is identified. Studies on similar carbazole (B46965) derivatives have successfully employed DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, to determine their equilibrium geometries.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: first, it confirms that the optimized structure is a true energy minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies. Second, it predicts the molecule's theoretical infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C ring vibrations, or O-H bending. These predicted frequencies can be compared with experimental spectroscopic data to validate the computational model.

While specific computational studies providing the optimized geometrical parameters for this compound are not available in the reviewed literature, a representative data table of the expected output is shown below.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Data for this specific compound is not currently available in published literature. This table illustrates the type of data obtained from DFT geometry optimization.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-O | Data not available | |

| O-H | Data not available | |

| N-C(Methyl) | Data not available | |

| N-C(Ring) | Data not available | |

| **Bond Angles (°) ** | ||

| C-O-H | Data not available | |

| C-N-C(Methyl) | Data not available | |

| Dihedral Angles (°) | ||

| C-C-C-C (Ring) | Data not available |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. MEP maps help identify sites susceptible to electrophilic and nucleophilic attack.

For this compound, an MEP analysis would typically reveal:

Negative Potential (Red/Yellow): These regions are electron-rich and represent likely sites for electrophilic attack. The highest negative potential would be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons.

Positive Potential (Blue): These regions are electron-poor and indicate sites for nucleophilic attack. Positive potential is expected around the hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogen atoms of the aromatic rings.

Neutral Potential (Green): These areas represent regions of intermediate electrostatic potential, often found over the carbon framework of the aromatic rings.

Computational studies on related carbazole derivatives have used MEP maps to successfully identify their reactive sites, confirming the utility of this analysis for understanding chemical behavior.

To quantify the distribution of electronic charge among the atoms in a molecule, various population analysis schemes are employed. The two most common methods are Mulliken population analysis and Natural Population Analysis (NPA).

Mulliken population analysis partitions the total electron density among the atoms based on the contribution of their basis functions to the molecular orbitals. While widely used due to its simplicity, it is known to have significant drawbacks, most notably a strong dependence on the chosen basis set, which can sometimes lead to unphysical charge values.

Natural Population Analysis (NPA) is a more robust method based on the Natural Bond Orbital (NBO) theory. NPA assigns charges to atoms by first determining a set of "natural atomic orbitals" that are optimized for the given wavefunction. This method generally exhibits better numerical stability and is less dependent on the basis set, providing a more reliable description of electron distribution, especially in polar molecules.

For this compound, both analyses would predict a significant negative partial charge on the highly electronegative oxygen and nitrogen atoms and positive charges on the hydrogen atoms. Comparing the results from both methods would provide a more complete picture of the intramolecular charge distribution.

Table 2: Calculated Atomic Charges for Selected Atoms of this compound (Illustrative) Specific calculated charge data for this compound is not available in the reviewed literature. This table demonstrates the typical output of population analysis.

| Atom | Mulliken Charge (e) | Natural Population Analysis (NPA) Charge (e) |

|---|---|---|

| O | Data not available | Data not available |

| N | Data not available | Data not available |

| H (of OH) | Data not available | Data not available |

| C (attached to O) | Data not available | Data not available |

| C (of CH3) | Data not available | Data not available |

Time-Dependent DFT (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying electronically excited states. TD-DFT calculations can accurately predict the electronic absorption and emission spectra of molecules, providing insights into their photophysical properties. This method is crucial for understanding how molecules like this compound interact with light.

TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by determining the energies of vertical electronic transitions from the ground state to various excited states. The output of a TD-DFT calculation provides key information, including:

Excitation Energies and Wavelengths (λ_max): The energy difference between the ground and excited states, which corresponds to the wavelength of maximum absorption.

Oscillator Strengths (f): A measure of the probability of a particular electronic transition occurring. Transitions with high oscillator strengths correspond to intense absorption bands in the experimental spectrum.

Electronic Transitions: The specific molecular orbitals involved in the excitation, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Furthermore, by optimizing the geometry of the first singlet excited state (S1), TD-DFT can be used to predict the fluorescence emission spectrum. The energy difference between the optimized S1 state and the ground state geometry corresponds to the emission wavelength. Carbazole and its derivatives are known for their strong fluorescence, a property that TD-DFT can effectively model. Solvent effects, which can significantly influence spectra, are often incorporated into these calculations using models like the Polarizable Continuum Model (PCM).

Table 3: Predicted UV-Vis and Fluorescence Data for this compound (Illustrative) Specific TD-DFT prediction data for this compound is not available in the reviewed literature. This table illustrates the expected computational output.

| Parameter | Absorption | Emission (Fluorescence) |

|---|---|---|

| Max Wavelength (λ_max) [nm] | Data not available | Data not available |

| Excitation Energy [eV] | Data not available | Data not available |

| Oscillator Strength (f) | Data not available | Data not available |

| Major Orbital Contribution | Data not available | Data not available |

Understanding the potential energy surfaces of the ground and various excited states is key to describing the complete photophysical behavior of a molecule. TD-DFT allows for the exploration of the excited state energy landscape. After a molecule absorbs a photon and is promoted to an excited state, it can undergo several relaxation processes.

Computational analysis can map out the pathways for these processes, such as:

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., from a higher excited singlet state S2 to the first excited singlet state S1).

Fluorescence: A radiative transition from the first excited singlet state (S1) back to the ground state (S0).

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicities (e.g., from S1 to the first triplet state T1).

Phosphorescence: A slow radiative transition from the T1 state to the S0 ground state.

By calculating the energies of key points on the potential energy surfaces, such as minima and crossing points, TD-DFT can provide a qualitative and sometimes quantitative understanding of the competition between these different decay channels, ultimately determining properties like fluorescence quantum yield and lifetime. Analysis of the excited states of carbazole derivatives has provided detailed information on their relaxation dynamics.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering invaluable insights into the conformational flexibility of this compound. These simulations model the intricate dance of atoms and bonds, governed by the principles of classical mechanics, to reveal the accessible conformational landscape of the molecule.

| Simulation Parameter | Typical Value/Condition | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | To define the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E (for explicit solvent) | To simulate the effect of a solvent environment on conformational dynamics. |

| Temperature | 300 K (or other relevant temperatures) | To simulate the molecule's behavior at a specific temperature. |

| Simulation Time | Nanoseconds to microseconds | To ensure adequate sampling of the conformational space. |

| Analysis Metrics | RMSD, Radius of Gyration, Dihedral Angles | To quantify conformational changes and flexibility. |

Interactive Data Table 1: Typical Parameters for Molecular Dynamics Simulations of this compound.

Detailed analysis of MD trajectories would likely reveal that the carbazole ring system remains largely planar, a characteristic feature of this aromatic heterocycle. However, subtle puckering motions and out-of-plane vibrations can be quantified. The flexibility of the hydroxyl and methyl substituents, while seemingly minor, can have significant implications for how the molecule interacts with its environment, including solvent molecules, receptors, or other reactants.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational strategy to correlate the structural features of a molecule with its macroscopic properties. nih.gov For this compound, QSPR models can be developed to predict a range of physicochemical properties, thereby reducing the need for extensive experimental measurements.

The foundation of QSPR lies in the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometric, or quantum-chemical. For this compound, relevant descriptors would include molecular weight, logP (octanol-water partition coefficient), molar refractivity, polar surface area, and dipole moment.

Once a set of descriptors is calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that links the descriptors to a specific property. For instance, a QSPR model could be developed to predict the boiling point, solubility, or chromatographic retention time of this compound and its analogs.

| Property Predicted by QSPR | Relevant Molecular Descriptors | Potential Application |

| Boiling Point | Molecular Weight, van der Waals Volume | Purity assessment, process design. |

| Solubility | LogP, Polar Surface Area, Hydrogen Bond Donors/Acceptors | Formulation development, environmental fate prediction. |

| Chromatographic Retention Time | Topological Indices, Dipole Moment | Analytical method development. |

| Biological Activity (conceptual) | Electronic Properties (HOMO/LUMO), Shape Indices | Early-stage drug discovery. |

Interactive Data Table 2: Illustrative QSPR Modeling Applications for this compound.

It is crucial to note that the predictive power of a QSPR model is highly dependent on the quality and diversity of the dataset used for its training and validation. plos.org While specific QSPR models for this compound are not yet widely reported in the literature, the principles of QSPR provide a robust framework for its future computational characterization.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational quantum chemistry offers a suite of tools to predict the reactivity of this compound and to elucidate the mechanisms of its chemical transformations. Methods such as Density Functional Theory (DFT) are particularly well-suited for this purpose, providing a balance between computational cost and accuracy.

A key aspect of reactivity prediction is the analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate the molecule's propensity to donate electrons, highlighting regions susceptible to electrophilic attack. Conversely, the LUMO reveals the molecule's ability to accept electrons, pinpointing sites for nucleophilic attack. For this compound, the electron-rich aromatic system and the lone pairs on the oxygen and nitrogen atoms are expected to feature prominently in the HOMO, suggesting that electrophilic aromatic substitution would be a favorable reaction.

Computational methods can also be used to map the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism. For example, the mechanism of O-alkylation or acylation of the hydroxyl group, or electrophilic substitution on the carbazole ring, can be computationally modeled to predict the most likely reaction pathways and the structure of the resulting products.

| Computational Method | Information Gained | Relevance to this compound |

| Frontier Molecular Orbital (FMO) Analysis | Identification of nucleophilic and electrophilic sites. | Predicting regioselectivity in aromatic substitution reactions. |

| Molecular Electrostatic Potential (MEP) Mapping | Visualization of electron-rich and electron-poor regions. | Understanding intermolecular interactions and initial reactant approach. |

| Transition State Searching | Determination of reaction energy barriers. | Predicting reaction rates and identifying rate-determining steps. |

| Reaction Path Following (IRC) | Confirmation of the connection between reactants, transition state, and products. | Verifying the proposed reaction mechanism. |

Interactive Data Table 3: Computational Methods for Reactivity Prediction of this compound.